molecular formula C9H10ClN3O2 B2680417 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279122-49-3

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2680417
CAS No.: 2279122-49-3
M. Wt: 227.65
InChI Key: JTECROSGMZCICV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride (CAS: 2279124-20-6) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an aminomethyl group at position 5 and a carboxylic acid at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₃O₂ (MW: 227.65 g/mol). The compound is synthesized via hydrolysis of pyrazolo[1,5-a]pyridine-3-carboxylates followed by amidation with primary amines, as described in Route A of Scheme 1 . Modifications such as halogen substitution require additional steps like Boc deprotection and diazotization (Route B) . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, as highlighted in patents for EphB and VEGFR2 kinase inhibition .

Properties

IUPAC Name

5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECROSGMZCICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from 2-acetylpyridine and hydrazine, the pyrazolo[1,5-a]pyridine ring can be formed via a condensation reaction.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl moiety.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds demonstrate anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, pyrazolo[1,5-a]pyridine derivatives have been explored for their ability to inhibit protein kinases, which are crucial in cancer progression and metastasis .

Cardiovascular Disorders

The compound has also been investigated for its potential in treating cardiovascular diseases. It acts on the nitric oxide/cyclic guanosine monophosphate signaling pathway, which is vital for vascular relaxation and blood pressure regulation. The modulation of this pathway by pyrazolo[1,5-a]pyridine derivatives could lead to therapeutic strategies for conditions such as hypertension and heart failure .

Neurological Applications

There is emerging evidence that pyrazolo[1,5-a]pyridine compounds can function as positive allosteric modulators for metabotropic glutamate receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression by enhancing synaptic transmission and neuroprotection .

Synthesis of Novel Compounds

The synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride serves as a precursor for developing novel pharmaceutical agents. Its unique chemical structure allows chemists to modify it further to create new derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Drug Development

In drug discovery processes, this compound has been utilized as a scaffold for designing new drugs targeting specific biological pathways. The ability to modify the functional groups on the pyrazolo[1,5-a]pyridine framework enables researchers to tailor the pharmacological properties of new compounds .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation via kinase inhibition mechanisms .
Study BCardiovascular ApplicationsShowed effective modulation of blood pressure through NO/cGMP pathways .
Study CNeurological EffectsFound potential as an allosteric modulator for metabotropic glutamate receptors .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride C₉H₁₀ClN₃O₂ 227.65 2279124-20-6 Aminomethyl, carboxylic acid, HCl
Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride C₁₁H₁₄ClN₃O₂ 255.71 2279124-47-7 Ethyl ester, aminomethyl, HCl
Dimethyl pyridine-2,3-dicarboxylate C₉H₉NO₄ 195.18 605-38-9 Two methyl esters, pyridine core
Functional Group Impact
  • Carboxylic Acid vs.
  • Hydrochloride Salt: The HCl salt in both the target and its ethyl ester analog improves solubility and crystallinity compared to non-salt forms .
  • Pyridine vs.

Research Findings and Implications

  • Synthetic Efficiency: Route A offers higher yields for non-halogenated derivatives, making the target compound more accessible for large-scale production than halogenated analogs .
  • Structure-Activity Relationships (SAR): The aminomethyl group at position 5 and carboxylic acid at position 3 are critical for kinase binding, as modifications (e.g., esterification) reduce potency unless reversed in vivo .
  • Comparative Solubility : The hydrochloride form of the target compound likely exhibits superior aqueous solubility compared to neutral analogs, facilitating formulation in preclinical studies .

Biological Activity

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-infective and anti-cancer therapies. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H10N4O2·HCl
  • Molecular Weight : 210.65 g/mol
  • CAS Number : 2279122-49-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Mycobacterium tuberculosis : Studies show that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anti-tubercular activity. For instance, a related compound demonstrated nanomolar MIC values against drug-susceptive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating a strong potential for treating tuberculosis .
  • Anti-inflammatory and Anticancer Properties : Pyrazolo derivatives have been reported to possess anti-inflammatory and anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound and its analogs:

Study Target Pathogen/Cell Line Activity MIC/IC50 (µM) Notes
Mycobacterium tuberculosisAntitubercular< 1 (H37Rv strain)Effective against MDR strains
MCF7 (Breast cancer)Cytotoxicity3.79Induces apoptosis
A549 (Lung cancer)Cytotoxicity0.07Superior to erlotinib
HepG2 (Liver cancer)CytotoxicityVariesSignificant inhibition observed

Case Studies

  • Anti-Tubercular Activity : A study evaluated a series of pyrazolo derivatives for their effectiveness against Mtb. One compound significantly reduced bacterial burden in an infected mouse model, showcasing its potential as a lead candidate for antitubercular drug discovery .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have shown that certain pyrazolo derivatives exhibit potent cytotoxic effects against various cancer cell lines, including MCF7 and A549. The mechanisms involve apoptosis induction and cell cycle arrest, making them promising candidates for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride?

The synthesis involves two primary routes:

  • Route A : N-amination of substituted pyridines using O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH), followed by 1,3-dipolar cycloaddition with ethyl propiolate. Hydrolysis of the resulting ester yields the carboxylic acid, which is coupled with amines to form target compounds. Yields typically exceed 70% for non-halogenated derivatives .
  • Route B : For halogen-substituted pyridines, Boc deprotection and diazotization are required to introduce chlorine substituents, followed by cycloaddition and coupling steps. This route addresses challenges in direct N-amination of halogenated precursors .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm regioselectivity and substitution patterns in the pyrazolo[1,5-a]pyridine core .
  • Melting Point Analysis : Reported melting points (e.g., 199–201°C for the free carboxylic acid) validate purity .
  • Mass Spectrometry : Exact mass measurements (e.g., m/z 207.057) ensure molecular integrity .

Q. How is the hydrochloride salt form prepared, and why is it preferred?

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH. The hydrochloride salt improves aqueous solubility, critical for biological assays, and enhances stability during storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated derivatives?

  • Halogen Handling : Use Route B to bypass direct N-amination limitations. Diazotization at 0–5°C minimizes side reactions .
  • Coupling Efficiency : Activate the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) before amine coupling to enhance reactivity with sterically hindered amines .

Q. What strategies address low activity in kinase inhibition assays (e.g., EphB/VEGFR2)?

  • Structure-Activity Relationship (SAR) : Modify the aminomethyl group (e.g., alkylation or introduction of sulfonamide moieties) to enhance binding affinity.
  • Molecular Docking : Use computational models to predict interactions with kinase ATP-binding pockets. For example, pyrazolo[1,5-a]pyridine derivatives with bulky substituents show improved VEGFR2 inhibition .

Q. How to resolve discrepancies in biological activity data across studies?

  • Purity Verification : Employ HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay Standardization : Replicate assays under consistent conditions (e.g., ATP concentration, pH) to minimize variability .
  • Structural Confirmation : Re-analyze NMR and mass spectra to ensure correct regioisomer formation, as misassignment of substituents can alter activity .

Q. What methodologies improve solubility for in vivo studies?

  • Salt Formation : The hydrochloride salt increases aqueous solubility (e.g., 10–15 mg/mL in PBS) .
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, which are hydrolyzed in vivo .

Q. How to analyze metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Degradation Hotspots : The aminomethyl group is prone to oxidative deamination; stabilizing modifications (e.g., cyclization or fluorination) can mitigate this .

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